1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride
Overview
Description
1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride is a chemical compound with the molecular formula C12H20ClN3O It is a derivative of piperidine and pyridine, featuring a methoxy group on the pyridine ring and an amine group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridin-3-amine and piperidine.
Reaction: The 6-methoxypyridin-3-amine is reacted with a suitable alkylating agent to introduce the piperidin-4-amine moiety.
Purification: The resulting product is purified through crystallization or chromatography to obtain the desired compound in high purity.
Formation of Trihydrochloride Salt: The final step involves converting the free base into its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The compound can be reduced to remove the methoxy group or reduce the pyridine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include 6-hydroxypyridin-3-yl derivatives.
Reduction: Products may include reduced pyridine or piperidine derivatives.
Substitution: Products may include N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets. The methoxy group and amine moiety allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: A precursor in the synthesis of the target compound.
Piperidin-4-amine: Another building block used in the synthesis.
1-(6-Chloropyridin-3-yl)methylpiperidin-4-amine: A similar compound with a chlorine atom instead of a methoxy group.
Uniqueness
1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride is unique due to the presence of both the methoxy group and the piperidine ring, which confer specific chemical properties and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-amine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.3ClH/c1-16-12-3-2-10(8-14-12)9-15-6-4-11(13)5-7-15;;;/h2-3,8,11H,4-7,9,13H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTSMOXPLKIQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCC(CC2)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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